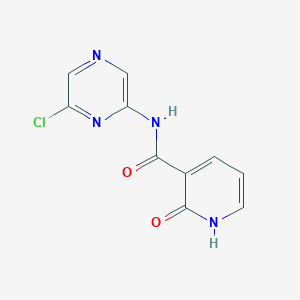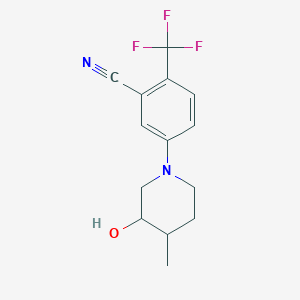
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BME-1 and is a member of the piperazine family. BME-1 is a white crystalline solid that is soluble in organic solvents like DMSO and DMF.
Mecanismo De Acción
The exact mechanism of action of BME-1 is not fully understood. However, it has been proposed that BME-1 acts by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. BME-1 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BME-1 has been shown to exhibit significant antitumor activity in various cancer cell lines. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders like Alzheimer's disease. BME-1 has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BME-1 is its potential as a lead compound for the development of new drugs. BME-1 has been shown to exhibit significant antitumor activity and has potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders. However, one of the limitations of BME-1 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of BME-1. One potential direction is the optimization of the synthesis method to improve the yield and purity of BME-1. Another direction is the development of new derivatives of BME-1 with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BME-1 and its potential applications in various fields.
Métodos De Síntesis
The synthesis of BME-1 involves the reaction of 3-bromo-5-methylbenzoic acid with N-ethylpiperazine in the presence of a coupling agent like EDCI or HATU. The reaction is carried out in an organic solvent like DMF or DMSO at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BME-1 has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity in various cancer cell lines. BME-1 has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders like Alzheimer's disease.
Propiedades
IUPAC Name |
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-3-17-15(21)19-6-4-18(5-7-19)14(20)12-8-11(2)9-13(16)10-12/h8-10H,3-7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHTONJKAGTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)


![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)

![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

